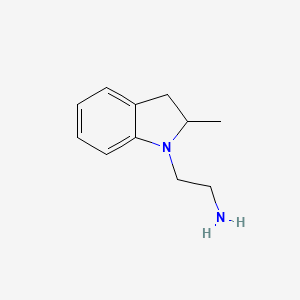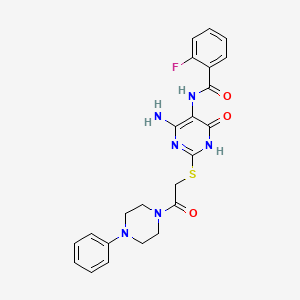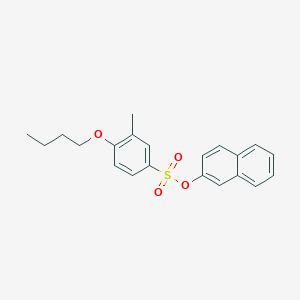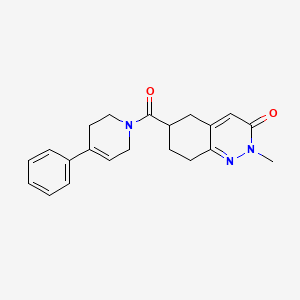![molecular formula C11H16N2O2S B2965285 1-[4-(Pyrrolidine-1-carbonyl)-1,3-thiazolidin-3-yl]prop-2-en-1-one CAS No. 2224133-74-6](/img/structure/B2965285.png)
1-[4-(Pyrrolidine-1-carbonyl)-1,3-thiazolidin-3-yl]prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(Pyrrolidine-1-carbonyl)-1,3-thiazolidin-3-yl]prop-2-en-1-one is an organic compound characterized by a complex heterocyclic structure. This compound, notable for its distinct functionalities, has drawn interest in various fields such as medicinal chemistry, synthetic organic chemistry, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
General Method: The synthesis typically involves the cyclization of a pyrrolidine and a thiazolidine derivative through a nucleophilic substitution reaction, often facilitated by specific catalysts and precise pH conditions. Common reagents include pyrrolidine-1-carboxylic acid, thiazolidine, and acryloyl chloride.
Reaction Conditions: Standard conditions for these reactions include temperatures ranging from 25°C to 100°C, atmospheric pressure, and the presence of solvents like dichloromethane or ethanol to facilitate the reaction and improve yields.
Industrial Production Methods:
Scale-Up Process: The industrial preparation may employ continuous flow reactors for better control over reaction parameters. This method ensures higher purity and consistency of the compound.
Purification: Purification steps usually involve recrystallization or chromatography techniques to separate the desired product from byproducts and unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions it Undergoes:
Oxidation: This compound can undergo oxidation in the presence of strong oxidizing agents like potassium permanganate, leading to the formation of carboxylic acid derivatives.
Reduction: It is reducible by agents such as lithium aluminum hydride, yielding reduced forms with altered functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule, allowing for diverse functionalization.
Common Reagents and Conditions Used:
Oxidation: Potassium permanganate in aqueous acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides for alkylation reactions, or halogenating agents for halogenation processes under controlled temperatures and inert atmospheres.
Major Products Formed:
Oxidation Products: Carboxylic acids or their derivatives.
Reduction Products: Alcohols or amines.
Substitution Products: Varies significantly based on the substituent introduced (e.g., alkylated or halogenated derivatives).
Scientific Research Applications
Use in Chemistry:
Acts as a building block in organic synthesis for complex molecule assembly.
Utilized in catalysis, where its structure facilitates various catalytic cycles.
Use in Biology:
Investigated for its role as a ligand in biochemical assays.
Use in Medicine:
Explored as a scaffold for the development of pharmacologically active compounds, particularly in antiviral and anticancer research.
Use in Industry:
Utilized in the synthesis of materials with specific mechanical or electronic properties, relevant to the production of polymers or nanomaterials.
Mechanism of Action
The compound's effects are mediated by interactions at the molecular level, typically involving the heterocyclic rings. These structures can engage in hydrogen bonding, Van der Waals forces, and covalent bonding with biological targets or catalytic sites. This allows the compound to influence various biological pathways or catalytic reactions, making it a versatile tool in both research and industrial settings.
Comparison with Similar Compounds
2-Thiazolidinone derivatives: Known for their broad-spectrum biological activities.
Pyrrolidine-based compounds: Widely studied for their roles in medicinal chemistry and organic synthesis.
Properties
IUPAC Name |
1-[4-(pyrrolidine-1-carbonyl)-1,3-thiazolidin-3-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S/c1-2-10(14)13-8-16-7-9(13)11(15)12-5-3-4-6-12/h2,9H,1,3-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANAYTUPGNXJPNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CSCC1C(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(Propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-5-carbonitrile](/img/structure/B2965203.png)

![(1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(morpholino)methanone](/img/structure/B2965206.png)
![(2E)-N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-3-phenylprop-2-enamide](/img/structure/B2965207.png)

![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2-piperidinoethyl)acetamide](/img/structure/B2965211.png)

![2-(chloromethyl)-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2965215.png)
![phenyl N-[4-(4-pentylcyclohexyl)phenyl]carbamate](/img/structure/B2965219.png)
![6-[3-(pyridazin-3-yloxy)pyrrolidine-1-carbonyl]-1H-indole](/img/structure/B2965220.png)
![3-[4-(benzenesulfonyl)piperazin-1-yl]propanoic Acid](/img/structure/B2965222.png)



